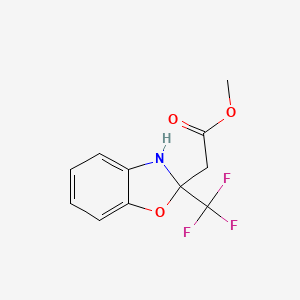

2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Chemical Reactions Analysis

Esters, including those derived from carboxylic acids and alcohols, can undergo a variety of chemical reactions. For instance, they can be hydrolyzed back into their constituent alcohol and carboxylic acid in the presence of an acid or base .Wissenschaftliche Forschungsanwendungen

Oxidizing Reagents and Catalysis

- Hypervalent iodine compounds, including esters of 2-iodoxybenzoic acid, are highlighted for their potential as valuable oxidizing reagents due to their pseudobenziodoxole structure, which may be relevant to the chemical properties and reactivity of 2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester (Zhdankin et al., 2005).

- Scandium trifluoromethanesulfonate is identified as an extremely active Lewis acid catalyst for acylation of alcohols with acid anhydrides, suggesting potential catalytic applications for related trifluoromethyl compounds (Ishihara et al., 1996).

Acylation and Transesterification

- N-heterocyclic carbene (NHC) catalysts are efficient in transesterification involving esters and alcohols, indicating a potential route for modifying or synthesizing ester compounds including 2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester derivatives (Grasa et al., 2003).

Photodegradation and Environmental Impact

- Research on the photodegradation of parabens, which are esters of p-hydroxybenzoic acid, could offer insight into the environmental stability and degradation pathways of similar ester compounds, potentially including environmental behaviors of 2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester (Gmurek et al., 2015).

Antitumor Agents and Tubulin Polymerization

- A study on dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization could be relevant to understanding the biological activity of structurally complex esters, including possible interactions of 2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester with biological targets (Pieters et al., 1999).

Analytical Chemistry and Metabolite Identification

- Techniques for identifying ortho-substituted benzoic acid/ester derivatives via gas-phase neighboring group participation effect in high-resolution mass spectrometry provide a methodological basis for analyzing and characterizing complex esters, potentially applicable to the study of 2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester and its metabolites (Blincoe et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many esters are safe to handle, but some precautions are necessary when using sulfuric acid, a common catalyst in ester synthesis . It’s important to wear safety goggles and gloves, and to avoid contact with the skin and eyes .

Eigenschaften

IUPAC Name |

methyl 2-[2-(trifluoromethyl)-3H-1,3-benzoxazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c1-17-9(16)6-10(11(12,13)14)15-7-4-2-3-5-8(7)18-10/h2-5,15H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTPZCHKOXFJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(NC2=CC=CC=C2O1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2568156.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2568157.png)

![[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine](/img/structure/B2568158.png)

![5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568160.png)

![3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2568164.png)

![(8-Benzyl-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepin-6-yl)methanamine;trihydrochloride](/img/structure/B2568166.png)

![2-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568170.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2568174.png)

![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2568175.png)